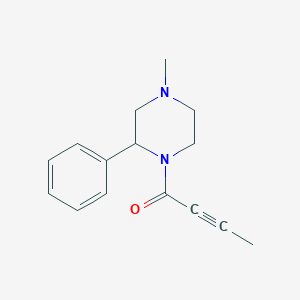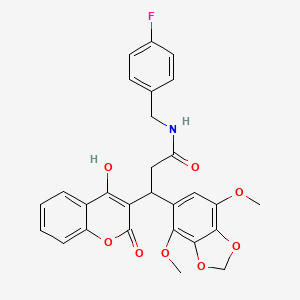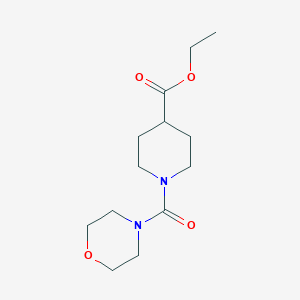![molecular formula C35H38N4O B11035623 12-(1-benzyl-2,2,4-trimethyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,3-dimethyl-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one](/img/structure/B11035623.png)
12-(1-benzyl-2,2,4-trimethyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,3-dimethyl-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
12-(1-benzyl-2,2,4-trimethyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,3-dimethyl-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one is a complex organic compound with a unique structure that combines elements of quinoline, benzimidazole, and quinazoline. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and complex synthetic routes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 12-(1-benzyl-2,2,4-trimethyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,3-dimethyl-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one involves multiple steps, starting from readily available starting materials. The key steps typically include:
Formation of the Quinoline Derivative: This involves the cyclization of appropriate precursors under acidic or basic conditions.
Benzimidazole Formation: The benzimidazole ring is formed through a condensation reaction involving o-phenylenediamine and a suitable carboxylic acid derivative.
Quinazoline Ring Formation: This step involves the cyclization of an appropriate precursor to form the quinazoline ring system.
Final Coupling: The final step involves coupling the quinoline, benzimidazole, and quinazoline derivatives under specific conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques.
Chemical Reactions Analysis
Types of Reactions
12-(1-benzyl-2,2,4-trimethyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,3-dimethyl-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under appropriate conditions.
Major Products
The major products formed from these reactions include various quinone, dihydro, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
12-(1-benzyl-2,2,4-trimethyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,3-dimethyl-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biological Studies: The compound is used in studies to understand its interaction with biological targets and pathways.
Industrial Applications: It is explored for its potential use in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 12-(1-benzyl-2,2,4-trimethyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,3-dimethyl-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their function. This interaction can lead to various biological effects, such as inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds such as chloroquine and quinine.
Benzimidazole Derivatives: Compounds like albendazole and mebendazole.
Quinazoline Derivatives: Compounds such as gefitinib and erlotinib.
Uniqueness
What sets 12-(1-benzyl-2,2,4-trimethyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,3-dimethyl-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one apart is its unique combination of three different heterocyclic systems, which may confer unique biological activities and synthetic challenges.
Properties
Molecular Formula |
C35H38N4O |
|---|---|
Molecular Weight |
530.7 g/mol |
IUPAC Name |
12-(1-benzyl-2,2,4-trimethyl-3,4-dihydroquinolin-6-yl)-3,3-dimethyl-2,4,5,12-tetrahydrobenzimidazolo[2,1-b]quinazolin-1-one |
InChI |
InChI=1S/C35H38N4O/c1-22-18-35(4,5)38(21-23-11-7-6-8-12-23)28-16-15-24(17-25(22)28)32-31-27(19-34(2,3)20-30(31)40)37-33-36-26-13-9-10-14-29(26)39(32)33/h6-17,22,32H,18-21H2,1-5H3,(H,36,37) |
InChI Key |
FISZGMLXLXEGJB-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(N(C2=C1C=C(C=C2)C3C4=C(CC(CC4=O)(C)C)NC5=NC6=CC=CC=C6N35)CC7=CC=CC=C7)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Chloro-1-(3-methoxyphenyl)-2-[3-(morpholin-4-yl)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11035540.png)
![4-amino-7-(4-chlorophenyl)-2-phenyl-7,8-dihydrofuro[2,3-b]quinolin-5(6H)-one](/img/structure/B11035541.png)
![1-[4-(2-Furylcarbonyl)piperazino]-2-propyn-1-one](/img/structure/B11035543.png)
![4-amino-2-(4-methylphenyl)-7-phenyl-7,8-dihydrofuro[2,3-b]quinolin-5(6H)-one](/img/structure/B11035561.png)

![2-Methyl-6,7-dihydro-5H-[1,2,4]triazolo[5,1-b]quinazolin-8-one](/img/structure/B11035573.png)


![6',6'-dimethyl-5',6'-dihydro-1''H-dispiro[cyclohexane-1,4'-pyrrolo[3,2,1-ij]quinoline-1',2''-quinazoline]-2',4''(3''H)-dione](/img/structure/B11035589.png)
![[12-(methoxymethyl)-10-methyl-7-thia-3,5,9-triazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),8,10-tetraen-4-yl]-(4-methoxyphenyl)methanone](/img/structure/B11035603.png)
![6-(4-Methoxyphenyl)-5-methyl-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B11035614.png)
![3-(2-methylphenyl)-12-(1,2,2,4-tetramethyl-1,2-dihydroquinolin-6-yl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one](/img/structure/B11035618.png)

![5-(1,3-benzodioxol-5-yl)-1-(2-phenylethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11035633.png)
